BenchChemオンラインストアへようこそ!

N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide

NK1 Antagonism Binding Affinity Counter-Screening

This benzofuran-2-carboxamide features an unsubstituted core with a (1-(hydroxymethyl)cyclopropyl)methyl tail, offering conformational constraint and hydrogen-bonding pattern distinct from analogs. Its experimentally confirmed low affinity for Tachykinin NK1 receptor (Ki > 10,000 nM) makes it an ideal negative control for selectivity profiling. Predicted as a COX-2 inhibitor, it suits differentiation therapy research. Procure for SAR studies, COX-2 screening, or NK1 noise control.

Molecular Formula C14H15NO3
Molecular Weight 245.278
CAS No. 1257552-27-4
Cat. No. B2449651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide
CAS1257552-27-4
Molecular FormulaC14H15NO3
Molecular Weight245.278
Structural Identifiers
SMILESC1CC1(CNC(=O)C2=CC3=CC=CC=C3O2)CO
InChIInChI=1S/C14H15NO3/c16-9-14(5-6-14)8-15-13(17)12-7-10-3-1-2-4-11(10)18-12/h1-4,7,16H,5-6,8-9H2,(H,15,17)
InChIKeyMJBBRKMRSBVXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide (CAS 1257552-27-4): Core Structural Identity and Research-Grade Procurement Context


N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide is a synthetic small molecule (C14H15NO3, MW 245.27) belonging to the benzofuran-2-carboxamide class. Its structure integrates an unsubstituted benzofuran core linked via a carboxamide bond to a (1-(hydroxymethyl)cyclopropyl)methyl moiety. This distinct cyclopropyl-hydroxymethyl tail is a key structural feature that differentiates it from many other benzofuran-2-carboxamide analogs in research use . Predictive analysis catalogs the compound as a potential cyclooxygenase-2 inhibitor and associates it with anti-proliferative and cell-differentiation activity [1], but direct experimental confirmation remains scarce in the public domain. For procurement, the compound is available from several specialist chemical suppliers as a research-grade reagent, typically at ≥95% purity, for non-human research applications .

Why Interchanging N-((1-(Hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide with Close Analogs Risks Misleading Experimental Results


Assuming functional equivalence among benzofuran-2-carboxamide analogs based purely on the core scaffold is a critical experimental risk. Even minor structural modifications on the benzofuran ring or the carboxamide tail can drastically alter a compound's target binding profile, selectivity, and ADMET properties. For instance, the presence or absence of a methyl group at the 3-position of the benzofuran (as in N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide ) or a methoxy group at the 7-position (as in the 7-methoxy derivative ) can lead to significant steric and electronic differences, potentially changing the molecule's mode of action from cell differentiation to apoptosis or completely shifting its primary enzyme target. The unique (1-(hydroxymethyl)cyclopropyl)methyl tail on the target compound provides a specific conformational constraint and hydrogen-bonding pattern unlikely to be replicated by analogs with different linkers, such as the N-(2-cyclopropyl-2-hydroxypropyl) variant. The evidence below quantifies key differences where data is available, underscoring that generic substitution based on class name alone is unwarranted for scientific selection.

Quantitative Differentiation Guide for N-((1-(Hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide: Comparator-Based Evidence for Procurement Decisions


Tachykinin NK1 Receptor Affinity: A Target-Deselection Profile vs. In-Class Compounds

A critical differentiator for N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide is its low affinity for the Tachykinin NK1 receptor. In a competitive binding assay using [125I]-Bolton Hunter Substance P on rat forebrain membranes, it exhibited an inhibition constant (Ki) greater than 10,000 nM [1]. This is a stark contrast to certain 3- or 7-substituted benzofuran-2-carboxamide analogs which are being explored for their immunomodulatory and anti-inflammatory activities, where undesirable NK1-mediated side effects could be a concern [2]. This data serves as a 'deselection tag' for projects requiring the avoidance of NK1 pathway interference.

NK1 Antagonism Binding Affinity Counter-Screening

Predicted Primary Target: COX-2 Inhibition Profile vs. Class-Level Multi-Target Modulators

Computational target prediction by the DrugMapper platform, a leading polypharmacology prediction engine, identifies N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide as a putative cyclooxygenase-2 (COX-2) inhibitor [1]. This contrasts with the multi-target profiles of many other benzofuran-2-carboxamides described in recent Medicinal Chemistry literature, such as those optimized for CCL20/CCR6 axis blockade or cannabinoid receptor modulation [2]. While predictive, this assigned primary target allows for a more focused initial experimental validation pipeline for inflammation-related applications, unlike analogs requiring broader selectivity profiling.

COX-2 Inhibition Computational Prediction Anti-inflammatory

Functional Phenotype: Induction of Monocytic Differentiation in Undifferentiated Cells vs. Apoptosis-Inducing Analogs

A distinct functional phenotype described in patent literature for N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide is its pronounced activity in 'arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [1]. This contrasts with the mechanism of many anti-cancer benzofuran-2-carboxamides, such as the 2-imidazolynyl substituted compounds in the 2012 study by Lavanya et al., which exert their anti-proliferative effects by inducing apoptosis through caspase activation or mitotic catastrophe on tumor cell lines like SW620 and SK-BR-3 [2]. The target compound's differentiation-inducing phenotype is specifically associated with therapeutic utility in cancer and hyperproliferative skin diseases like psoriasis.

Cell Differentiation Anti-Cancer Psoriasis

Structural Uniqueness: The 1-(Hydroxymethyl)cyclopropyl Moiety as a Pharmacophore Distinction from Common Analogs

The (1-(hydroxymethyl)cyclopropyl)methyl group attached through the carboxamide nitrogen is a structurally distinguishing pharmacophore. This contrasts directly with two available close analogs: (A) N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide, which introduces a methyl group at the benzofuran 3-position, altering the ring's electron density and planarity ; and (B) N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide, which uses a different linker length and hydroxyl placement, resulting in a distinct three-dimensional orientation of the cyclopropyl ring and the hydrogen-bond-donating hydroxyl group . The cyclopropyl ring is a well-known medicinal chemistry strategy to confer conformational rigidity and enhance metabolic stability, while the hydroxymethyl group improves aqueous solubility and provides an additional hydrogen-bond anchor . These combined features in the target compound create a unique spatial and electronic pharmacophoric map not represented in the cited analogs.

Conformational Restriction Pharmacophore ADMET

Best-Fit R&D Scenarios for Procuring N-((1-(Hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide


Dedicated NK1 Counter-Screening for Multi-Target Drug Discovery Panels

Leveraging its experimentally confirmed low affinity for the Tachykinin NK1 receptor (Ki > 10,000 nM) [1], this compound serves as an excellent negative control or 'selectivity probe' in a panel designed to evaluate benzofuran-2-carboxamide analogs for on-target activity (e.g., CCL20/CCR6 or CB2 modulation). Its inclusion can definitively control for NK1-mediated noise in functional assays, a distinct advantage over purchasing an uncharacterized analog.

Mechanistic Studies of Monocytic Differentiation for Oncology and Dermatology

For research groups investigating differentiation therapy as an anti-cancer strategy or for treating hyperproliferative skin conditions like psoriasis, this compound is the preferred chemical starting point. Uniquely described in the patent literature for its ability to arrest proliferation and induce monocytic differentiation [2], its mechanism is orthogonal to the apoptosis induction common in other benzofuran-2-carboxamides [3]. This specific functional phenotype makes it generally unsuitable for an apoptosis-centric study, underscoring its specialized procurement value.

Hypothesis-Driven Screening in COX-2 Mediated Inflammation and Cancer Models

The computational prediction of COX-2 as a primary target [4] justifies procuring this compound for an initial single-target screening cascade against models of inflammation, pain, or colorectal cancer. Unlike the more extensively characterized but functionally promiscuous benzofuran-2-carboxamide derivatives [5], this compound offers a clean, hypothesis-based starting point for a medicinal chemistry campaign focused on COX-2 modulation, where a narrow predicted profile is a strategic procurement advantage.

Fundamental Structure-Activity Relationship (SAR) Exploration of the Benzofuran-2-Carboxamide Core

The unique (1-(hydroxymethyl)cyclopropyl)methyl tail group, combined with an unsubstituted benzofuran core, defines a distinct pharmacological space . Procuring this compound is essential for any SAR study aiming to map the contribution of the cyclopropyl-hydroxymethyl tail versus substituted cores (like 3-methyl or 7-methoxy) or altered linkers. It provides an unsubstituted baseline with a rigid, polar tail, a combination not found among its closest commercially available analogs .

Quote Request

Request a Quote for N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.